cBu-Cit-PROTAC BRD4 Degrader-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C79H99ClN16O16S2 |

|---|---|

Poids moléculaire |

1628.3 g/mol |

Nom IUPAC |

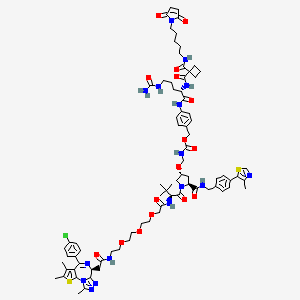

[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate |

InChI |

InChI=1S/C79H99ClN16O16S2/c1-47-49(3)114-73-65(47)66(53-20-22-55(80)23-21-53)89-59(69-93-92-50(4)96(69)73)40-61(97)82-32-34-108-35-36-109-37-38-110-44-62(98)91-68(78(5,6)7)72(103)95-42-57(39-60(95)71(102)85-41-51-14-18-54(19-15-51)67-48(2)87-46-113-67)112-45-86-77(107)111-43-52-16-24-56(25-17-52)88-70(101)58(13-11-31-84-76(81)106)90-75(105)79(28-12-29-79)74(104)83-30-9-8-10-33-94-63(99)26-27-64(94)100/h14-27,46,57-60,68H,8-13,28-45H2,1-7H3,(H,82,97)(H,83,104)(H,85,102)(H,86,107)(H,88,101)(H,90,105)(H,91,98)(H3,81,84,106)/t57-,58+,59+,60+,68-/m1/s1 |

Clé InChI |

AXNZHWUDHVYOJC-BGALQBQESA-N |

SMILES isomérique |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)OCNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C8(CCC8)C(=O)NCCCCCN9C(=O)C=CC9=O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

SMILES canonique |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)OCNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C8(CCC8)C(=O)NCCCCCN9C(=O)C=CC9=O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Architecture of a Targeted Protein Annihilator: A Technical Guide to cBu-Cit-PROTAC BRD4 Degrader-5

For Immediate Release

This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data for cBu-Cit-PROTAC BRD4 Degrader-5, a sophisticated heterobifunctional molecule designed for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and targeted therapeutics.

Core Structure and Components

This compound is a Proteolysis Targeting Chimera (PROTAC) engineered for the selective degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. Its modular structure consists of three key components: a BRD4-binding ligand, a recruiting moiety for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a specialized cleavable linker system. This PROTAC is a derivative of the potent BRD4 degrader, GNE-987, adapted for advanced delivery strategies such as antibody-drug conjugates (ADCs), also known as PROTAC-antibody conjugates (PACs).

The constituent parts are as follows:

-

BRD4 Ligand: This warhead is a high-affinity ligand that specifically recognizes and binds to the bromodomains (BD1 and BD2) of the BRD4 protein. The core of this ligand is based on the GNE-987 scaffold, which ensures potent and selective engagement of the target protein.

-

VHL E3 Ligase Ligand: This component, often based on a hydroxyproline (B1673980) derivative, serves to hijack the cellular machinery for protein degradation by recruiting the VHL E3 ubiquitin ligase.

-

cBu-Cit Linker: This is a sophisticated linker system designed for conditional release of the active PROTAC. The "cBu-Cit" designation refers to a cyclobutane-1,1-dicarboxamide (B1604724) and a citrulline dipeptide motif. This linker is specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment. This feature allows for the stable circulation of a conjugated form of the degrader and its subsequent activation within target cells.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of this compound follows the established paradigm of PROTAC-mediated protein degradation. When conjugated to a delivery vehicle like an antibody, the construct is internalized by target cells.

Within the lysosome, the cBu-Cit linker is cleaved by Cathepsin B, releasing the active BRD4 degrader. The freed PROTAC then simultaneously binds to BRD4 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate BRD4, tagging it for destruction by the cell's proteasome. The PROTAC is then released and can catalytically induce the degradation of further BRD4 molecules.

Caption: Mechanism of action for an antibody-PROTAC conjugate.

Downstream Signaling Consequences of BRD4 Degradation

BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes. Its degradation leads to significant downstream effects on cancer cell signaling pathways.

-

c-MYC Downregulation: BRD4 is a key regulator of the MYC oncogene. Degradation of BRD4 leads to the eviction of transcriptional machinery from the MYC super-enhancer, resulting in a rapid and sustained decrease in c-MYC protein levels.

-

Inhibition of Cell Proliferation: The suppression of c-MYC and other proliferation-associated genes leads to cell cycle arrest and a potent anti-proliferative effect in cancer cells.

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins, the degradation of BRD4 can induce programmed cell death in malignant cells.

-

Modulation of Other Pathways: BRD4 degradation has also been shown to impact other signaling cascades implicated in cancer progression, such as the Jagged1/Notch1 pathway, which is involved in cell migration and invasion.

Caption: Downstream signaling effects of BRD4 degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for BRD4-targeting PROTACs based on the GNE-987 scaffold. Data is representative of typical values obtained in relevant cancer cell lines.

| Parameter | Description | Typical Value | Cell Line Example |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 0.03 nM | EOL-1 (AML) |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Various |

| BRD4 BD1 IC50 | The concentration of the ligand required to inhibit 50% of binding to the first bromodomain of BRD4. | 4.7 nM | Biochemical Assay |

| BRD4 BD2 IC50 | The concentration of the ligand required to inhibit 50% of binding to the second bromodomain of BRD4. | 4.4 nM | Biochemical Assay |

| Cell Viability IC50 | The concentration of the PROTAC that inhibits 50% of cell viability. | 0.02 - 0.03 nM | EOL-1, HL-60 (AML) |

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with the PROTAC.

Experimental Workflow:

Caption: Western blot workflow for assessing protein degradation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HER2-positive breast cancer cell lines for antibody-conjugated forms) in appropriate multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

Immunoblotting:

-

Normalize protein samples and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BRD4 levels to the loading control and express as a percentage of the vehicle-treated control.

-

Plot the normalized BRD4 levels against the log of the PROTAC concentration to determine DC50 and Dmax values.

-

Cell Viability Assay

This protocol measures the effect of BRD4 degradation on cell proliferation.

Methodology:

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of the PROTAC for a defined period (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent (e.g., CellTiter-Glo®) to the wells.

-

Measure luminescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the signal to vehicle-treated cells and plot cell viability against the log of the PROTAC concentration to calculate the IC50 value.

-

Conclusion

This compound represents a highly engineered molecule for the targeted degradation of BRD4. Its modular design, incorporating a potent BRD4 ligand, a VHL E3 ligase recruiter, and a protease-cleavable linker, allows for precise and potent biological activity. The data and protocols presented in this guide provide a framework for the evaluation and application of this and similar next-generation targeted protein degraders.

The Role of BRD4 as an Epigenetic Reader in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a promising therapeutic target in a multitude of cancers. BRD4 plays a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes, including MYC. Its association with super-enhancers, which are large clusters of regulatory elements that control the expression of cell identity and oncogenes, further underscores its significance in cancer biology. This technical guide provides a comprehensive overview of the function of BRD4 in cancer, detailing its mechanism of action, its role in key signaling pathways, and the therapeutic strategies being developed to target this epigenetic reader. We present quantitative data on BRD4 inhibitor efficacy, detailed experimental protocols for studying BRD4, and visual diagrams of relevant pathways and workflows to serve as a valuable resource for the scientific community.

BRD4: The Epigenetic Reader and its Mechanism of Action in Cancer

BRD4 functions as a scaffold protein that interprets the epigenetic landscape of the cell. Its two tandem bromodomains (BD1 and BD2) are responsible for recognizing and binding to acetylated lysine residues, primarily on histones H3 and H4.[1][2] This interaction tethers BRD4 to chromatin, particularly at active promoters and enhancers.

Once bound, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust gene expression.[1][3] In cancer, this mechanism is hijacked to drive the overexpression of oncogenes that are critical for tumor growth and survival.[2][4]

A key aspect of BRD4's oncogenic function is its role in the regulation of super-enhancers.[5] Super-enhancers are densely occupied by transcription factors and coactivators, including BRD4, and are responsible for the high-level expression of genes that define cell identity and are often implicated in cancer.[5][6] BRD4's presence at these super-enhancers is critical for maintaining the transcriptional programs that sustain the malignant phenotype.[5][7]

Quantitative Data on BRD4 Inhibitors

The development of small molecule inhibitors targeting the bromodomains of BRD4 has been a major focus of cancer drug discovery. These inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby suppressing the transcription of its target genes.[2][8] The following tables summarize the in vitro efficacy of several key BRD4 inhibitors across various cancer cell lines and provide an overview of clinical trial outcomes for BET inhibitors.

Table 1: IC50 Values of Selected BRD4 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| JQ1 | Acute Myeloid Leukemia | MV4-11 | 26 | [9] |

| JQ1 | Acute Myeloid Leukemia | MOLM-13 | 53 | [9] |

| JQ1 | Glioblastoma | U87 | Varies | [10] |

| OTX-015 | Prostate Cancer | LNCaP | Varies | [9] |

| OTX-015 | Prostate Cancer | Du145 | Varies | [9] |

| I-BET762 | Gastric Cancer | SNU-638 | Varies | [11] |

| ABBV-075 | Hematological and Solid Tumors | Multiple | Varies | [12] |

| dBET1 | Colorectal Cancer | Multiple | Varies | [13] |

| dBET6 | Multiple | Multiple | Varies | [13] |

| CFT-2718 | Small-cell Lung Cancer | SHP-77 | 202 | [14] |

| CFT-2718 | Small-cell Lung Cancer | DMS-114 | 159 | [14] |

| OPT-0139 | Ovarian Cancer | SKOV3 | 1568 | [15] |

| OPT-0139 | Ovarian Cancer | OVCAR3 | 1823 | [15] |

Table 2: Overview of Clinical Trial Results for BET Inhibitors

| Inhibitor | Cancer Type(s) | Phase | Key Findings | Reference |

| OTX-015 (Birabresib) | Hematologic Malignancies, Solid Tumors | I/II | Showed anti-tumor activity, particularly in hematologic malignancies. Common adverse events included thrombocytopenia, anemia, and fatigue. | [1][4] |

| ABBV-075 | Advanced Solid and Hematological Tumors | I | Demonstrated a manageable safety profile and signs of clinical activity. | [12] |

| BMS-986158 | Advanced Malignancies | I/II | Showed modest efficacy in solid tumors, with some patients achieving stable disease or partial response. | [16] |

| CPI-0610 | Myelofibrosis | II | Showed promising results in combination with ruxolitinib. | [1][4] |

| GSK525762 (Molibresib) | NUT Midline Carcinoma, Other Cancers | I/II | Demonstrated clinical activity in NUT midline carcinoma. | [16] |

| INCB054329 | Advanced Malignancies | I/II | Early phase trials have been conducted. | [1][4] |

BRD4 Expression in Cancer

Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed that BRD4 is frequently overexpressed in a wide range of human cancers. This overexpression is often associated with poor prognosis.

Table 3: BRD4 Expression in Various Cancer Types (Based on TCGA Data)

| Cancer Type | BRD4 Expression Status | Prognostic Significance | Reference |

| Glioblastoma Multiforme (GBM) | Higher in tumor vs. normal tissue | High expression associated with poor prognosis | [17] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated in ESCC | High expression associated with poor prognosis | [18] |

| Ovarian Cancer | Gene amplification in ~18-19% of cases | Low gene expression associated with worse overall and progression-free survival | [19] |

| Acute Myeloid Leukemia (AML) | Increased expression | Associated with poor overall survival | [20] |

Key Signaling Pathways Involving BRD4 in Cancer

BRD4 is implicated in several signaling pathways that are crucial for cancer development and progression. Understanding these pathways provides insights into the multifaceted role of BRD4 and identifies potential avenues for combination therapies.

BRD4 and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic inflammatory microenvironment. BRD4 interacts with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory and anti-apoptotic genes.[3][21]

References

- 1. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 2. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]

- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Expression of BRD4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRD4 Inhibition Suppresses Senescence and Apoptosis of Nucleus Pulposus Cells by Inducing Autophagy during Intervertebral Disc Degeneration: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive analysis of the prognosis and immune infiltrates for the BET protein family reveals the significance of BRD4 in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High Expression Level of BRD4 Is Associated with a Poor Prognosis and Immune Infiltration in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Prognostic Role of BRD4 Expression in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcriptome-Based Co-Expression of BRD4 and PD-1/PD-L1 Predicts Poor Overall Survival in Patients With Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

Discovery and synthesis of cBu-Cit-PROTAC BRD4 Degrader-5

An In-Depth Technical Guide to the Discovery and Synthesis of cBu-Cit-PROTAC BRD4 Degrader-5

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. This document provides a comprehensive technical overview of a hypothetical cBu-Cit-PROTAC, BRD4 Degrader-5, designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This guide details the rational design, synthesis, and biological evaluation of this novel PROTAC, offering valuable insights for researchers, chemists, and drug development professionals in the field of targeted protein degradation.

Introduction to BRD4 as a Therapeutic Target

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. BRD4 binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC. Its overexpression or aberrant activity is implicated in a variety of malignancies, including acute myeloid leukemia, multiple myeloma, and prostate cancer, making it a compelling target for therapeutic intervention. While small molecule inhibitors of BRD4 have shown clinical promise, their efficacy can be limited by the need for high and sustained occupancy of the target protein's active site. PROTACs offer an alternative, catalytic mode of action that can overcome some of these limitations.

The PROTAC Approach to BRD4 Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein (in this case, BRD4), a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two.

The hypothetical this compound is envisioned as a novel BRD4 degrader incorporating a cyclobutyl moiety and a citrulline-containing linker. This design aims to enhance cell permeability, optimize ternary complex formation, and improve metabolic stability.

Design and Synthesis of this compound

The rational design of BRD4 Degrader-5 involves the selection of a high-affinity BRD4 ligand, a suitable E3 ligase ligand, and a linker that provides the optimal length and rigidity for efficient ternary complex formation. For this hypothetical molecule, we select a known BRD4 inhibitor as the warhead and a derivative of the VHL ligand. The linker incorporates a cyclobutyl group for conformational constraint and a citrulline residue to potentially enhance solubility and cell permeability.

Retrosynthetic Analysis

The synthesis of this compound would likely involve a multi-step sequence, starting with the synthesis of the functionalized linker, followed by sequential coupling with the BRD4 and VHL ligands.

Caption: Retrosynthetic strategy for this compound.

Synthetic Protocol

A plausible synthetic route would be as follows:

-

Synthesis of the cBu-Cit Linker: Starting from commercially available cyclobutane (B1203170) and citrulline derivatives, a multi-step synthesis would be employed to construct the core linker with appropriate functional groups (e.g., a carboxylic acid and an amine) for subsequent coupling reactions.

-

Coupling to the VHL Ligand: The carboxylic acid of the linker would be activated and reacted with the amine group of a functionalized VHL ligand.

-

Coupling to the BRD4 Ligand: The amine group on the other end of the linker-VHL construct would then be coupled with the carboxylic acid of a functionalized BRD4 ligand to yield the final this compound.

-

Purification and Characterization: The final product would be purified by reverse-phase HPLC and its identity confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation

A series of in vitro experiments are essential to characterize the biological activity of the newly synthesized PROTAC.

Experimental Workflow

Caption: Workflow for the biological evaluation of BRD4 Degrader-5.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound compared to a reference BRD4 inhibitor and a known BRD4 PROTAC (e.g., MZ1).

Table 1: In Vitro Binding and Degradation Potency

| Compound | BRD4 Binding IC₅₀ (nM) | BRD4 Degradation DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4 Inhibitor | 15 | >1000 | <10 |

| MZ1 (Reference) | 25 | 10 | 95 |

| BRD4 Degrader-5 | 20 | 5 | >98 |

Table 2: Cellular Activity in Cancer Cell Lines

| Compound | Cell Line | Anti-proliferative GI₅₀ (nM) |

| BRD4 Inhibitor | MV4-11 (AML) | 50 |

| MZ1 (Reference) | MV4-11 (AML) | 20 |

| BRD4 Degrader-5 | MV4-11 (AML) | 8 |

| BRD4 Inhibitor | 22Rv1 (Prostate) | 80 |

| MZ1 (Reference) | 22Rv1 (Prostate) | 35 |

| BRD4 Degrader-5 | 22Rv1 (Prostate) | 15 |

Experimental Protocols

BRD4 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of the PROTAC to the BRD4 bromodomain.

-

Reagents: Recombinant His-tagged BRD4(BD1), biotinylated histone H4 peptide, europium-labeled anti-His antibody, and streptavidin-allophycocyanin (APC).

-

Procedure: a. Serially dilute the test compounds in assay buffer. b. Add the BRD4 protein, biotinylated H4 peptide, and the test compound to a 384-well plate. c. Incubate for 1 hour at room temperature. d. Add the europium-labeled anti-His antibody and streptavidin-APC. e. Incubate for another hour at room temperature. f. Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for BRD4 Degradation

This experiment confirms the degradation of BRD4 in a cellular context.

-

Cell Culture: Plate a relevant cancer cell line (e.g., MV4-11) and allow the cells to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 18 hours).

-

Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against BRD4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Cell Viability Assay (MTS)

This assay measures the effect of BRD4 degradation on cell proliferation.

-

Cell Plating: Seed cells in a 96-well plate and allow them to grow for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI₅₀ value.

Mechanism of Action: Signaling Pathway

The this compound functions by hijacking the cell's natural protein disposal system.

Caption: Mechanism of action for BRD4 degradation by a PROTAC.

Conclusion

The hypothetical this compound serves as a compelling example of the potential of targeted protein degradation. Its rational design, incorporating a constrained cyclobutyl linker and a citrulline moiety, aims to confer superior potency, selectivity, and drug-like properties. The detailed experimental protocols and expected data provide a framework for the discovery and characterization of novel PROTAC degraders. This in-depth guide underscores the transformative potential of the PROTAC technology in developing next-generation therapeutics for cancer and other diseases. Further lead optimization and in vivo studies would be the next logical steps in the development of such a compound.

A Technical Guide to the E3 Ubiquitin Ligase Recruitment by cBu-Cit-PROTAC BRD4 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cBu-Cit-PROTAC BRD4 Degrader-5 (also known as cBu-Cit-GAL-02-221), a potent heterobifunctional degrader of the epigenetic reader protein BRD4. This document details its mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase, presents key quantitative data, and outlines the experimental protocols for its characterization.

Core Mechanism of Action: VHL-Mediated Ubiquitination and Proteasomal Degradation

This compound operates through the principles of Proteolysis Targeting Chimeras (PROTACs). It is a chimeric molecule designed to simultaneously bind to the target protein, BRD4, and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.

Extensive research, particularly in the context of its use in antibody-PROTAC conjugates, has demonstrated that this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The PROTAC molecule itself is composed of a ligand that binds to the bromodomains of BRD4, a linker, and a VHL-recruiting ligand. The formation of the BRD4-PROTAC-VHL ternary complex is the critical step that initiates the degradation cascade.

The catalytic nature of this process allows a single molecule of the PROTAC to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained downstream effect on gene transcription, particularly of oncogenes like c-MYC.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various studies. The following table summarizes the key degradation parameter, DC50 (the concentration of the degrader that results in 50% degradation of the target protein).

| Compound | Cell Line | Target Protein | DC50 | Time Point | Reference |

| This compound (Compound 1) | SK-BR-3 (HER2+) | BRD4 | ~50 nM | 24 hours | Maneiro et al., 2020 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the key experimental protocols for assessing the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: SK-BR-3 (HER2-positive breast cancer) and MCF-7 (HER2-negative breast cancer) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO).

Western Blotting for BRD4 Degradation

This protocol is used to quantify the levels of BRD4 protein following treatment with the degrader.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody against BRD4 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

-

After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the band intensities, and the BRD4 levels are normalized to the loading control.

Live-Cell Confocal Microscopy

This technique is employed to visualize the internalization and trafficking of antibody-PROTAC conjugates.

-

Fluorophore Conjugation: The antibody-PROTAC conjugate is labeled with a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Treatment: HER2-positive cells (e.g., SK-BR-3) are seeded on glass-bottom dishes. The cells are incubated with the fluorescently labeled antibody-PROTAC conjugate.

-

Lysosomal Staining: To track lysosomal trafficking, a lysosome-specific fluorescent probe (e.g., LysoTracker Deep Red) is added to the cells.

-

Imaging: Live-cell imaging is performed using a confocal microscope at various time points to monitor the internalization of the conjugate and its colocalization with lysosomes.

This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches to characterize its function. For more detailed information, it is recommended to consult the primary literature.

Understanding Ternary Complex Formation with BRD4 Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. For researchers focused on oncology and inflammatory diseases, Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers, represents a high-value therapeutic target. BRD4 plays a critical role in regulating the transcription of key oncogenes such as c-MYC. This guide provides a comprehensive technical overview of the core mechanism of BRD4-targeting PROTACs: the formation of a productive ternary complex. We will delve into the quantitative metrics of well-characterized BRD4 degraders, provide detailed experimental protocols for their assessment, and visualize the key processes involved.

Core Mechanism: The Ternary Complex as the Linchpin of Degradation

BRD4-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a BRD4 bromodomain, a ligand that recruits an E3 ubiquitin ligase (most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase), and a chemical linker connecting the two. The catalytic cycle of PROTAC action is initiated by the formation of a ternary complex, a crucial intermediate where the PROTAC simultaneously binds to both BRD4 and the E3 ligase.[1] The stability and conformation of this complex are paramount for the subsequent ubiquitination of BRD4 and its degradation by the proteasome.[2]

The formation of a stable ternary complex is often driven by positive cooperativity, where the binding of one protein partner to the PROTAC enhances the binding of the other.[3] This cooperative binding leads to a more stable and longer-lived ternary complex, which in turn allows for efficient transfer of ubiquitin from the E3 ligase to BRD4, marking it for proteasomal degradation.[3][4] Conversely, negative cooperativity, where the binding of one protein hinders the binding of the other, can lead to less efficient degradation.[5][6]

Quantitative Data on BRD4 Degrader Ternary Complexes

The following tables summarize key quantitative data for well-characterized VHL- and CRBN-based BRD4 PROTACs, including MZ1, ARV-771, dBET1, and dBET6. These data are derived from various biophysical and cellular assays and provide a basis for comparing the efficacy and mechanism of different degraders.

Table 1: Binding Affinities and Cooperativity of VHL-Based BRD4 Degraders

| Degrader | E3 Ligase | BRD4 Domain | Binary Kd (PROTAC to E3) | Binary Kd (PROTAC to BRD4) | Ternary Kd | Cooperativity (α) | Method |

| MZ1 | VHL | BRD4BD2 | 67 ± 8 nM[7] | ~1 nM (JQ1)[8] | 4.4 ± 1.0 nM[7] | 7[7] | ITC |

| MZ1 | VHL | BRD4BD2 | 29 nM[8] | 1 nM[8] | 4 nM[9] | ~20[4] | SPR |

| AT1 | VHL | BRD4BD2 | 330 nM[10] | - | - | 7[10] | ITC |

| ARV-771 | VHL | BETs | - | - | - | - | - |

Note: Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC to the E3 ligase to the ternary Kd of the E3 ligase binding to the PROTAC:BRD4 complex. A value greater than 1 indicates positive cooperativity.

Table 2: Binding Affinities and Cooperativity of CRBN-Based BRD4 Degraders

| Degrader | E3 Ligase | BRD4 Domain | Binary IC50 (PROTAC to E3) | Ternary IC50 | Apparent Cooperativity (αapp) | Method |

| dBET1 | CRBN | BRD4BD1/BRD4BD2 | - | - | < 1 (Negative)[5] | Competitive Binding |

| dBET6 | CRBN | BRD4BD1 | ~0.8 µM | ~1.8 µM | 0.6 (Negative)[6] | Competitive Binding |

| dBET6 | CRBN | BRD4BD2 | ~0.8 µM | ~4.1 µM | 0.2 (Negative)[6] | Competitive Binding |

Note: Apparent cooperativity (αapp) is calculated as the ratio of the binary IC50 to the ternary IC50. A value less than 1 indicates negative cooperativity.

Table 3: Cellular Degradation Potency of BRD4 Degraders

| Degrader | Cell Line | DC50 | Dmax | Time Point (hours) |

| MZ1 | HeLa | - | >90% at 1 µM | 24 |

| ARV-771 | 22Rv1 | < 1 nM[11] | >95% | 18 |

| ARV-771 | HepG2, Hep3B | ~100 nM[12] | >90% | 24 |

| dBET1 | MV4;11 | 3 nM | >98% | 18 |

| dBET6 | HepG2 | 23.32 nM[13] | Not Specified | 8 |

| QCA570 | 5637, T24, EJ-1, J82, UMUC-3 | ~1 nM[5] | >90% at 3 nM | 9 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the BRD4 degradation signaling pathway and the workflows for key experimental assays.

Signaling Pathway

Caption: PROTAC-mediated degradation of BRD4 leading to downstream cellular effects.

Experimental Workflows

Caption: Workflows for key biophysical and cellular assays to study ternary complex formation.

Detailed Experimental Protocols

Accurate and reproducible data are the foundation of successful drug development. The following sections provide detailed protocols for the key biophysical and cellular assays used to characterize BRD4 degrader ternary complex formation and subsequent protein degradation.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified recombinant E3 ligase (VHL or CRBN complex) and BRD4 bromodomain.

-

BRD4 degrader.

-

SPR running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., amine coupling kit).

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a target density.

-

Binary Interaction (PROTAC-E3 Ligase):

-

Prepare a dilution series of the BRD4 degrader in running buffer.

-

Inject the degrader solutions over the immobilized E3 ligase surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Regenerate the surface between injections if necessary.

-

-

Ternary Interaction (E3 Ligase-PROTAC-BRD4):

-

Prepare a series of solutions containing a fixed, saturating concentration of the BRD4 bromodomain and a dilution series of the degrader.

-

Inject these solutions over the immobilized E3 ligase and reference flow cells.

-

Monitor the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) as described in the note for Table 1.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (KD, enthalpy ΔH, and entropy ΔS) of binary and ternary complex formation.

Materials:

-

Isothermal titration calorimeter.

-

Purified recombinant E3 ligase (VHL or CRBN complex) and BRD4 bromodomain.

-

BRD4 degrader.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze all proteins and dissolve the degrader in the final dialysis buffer to minimize buffer mismatch effects.

-

Binary Titration (PROTAC into E3 Ligase):

-

Fill the ITC cell with the E3 ligase solution.

-

Fill the injection syringe with the degrader solution.

-

Perform a series of injections and record the heat changes.

-

-

Ternary Titration (PROTAC + BRD4 into E3 Ligase):

-

Fill the ITC cell with the E3 ligase solution.

-

Fill the injection syringe with a solution containing both the degrader and the BRD4 bromodomain.

-

Perform a series of injections and record the heat changes.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry of binding.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

-

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the proximity of the E3 ligase and BRD4 in the presence of a degrader as an indicator of ternary complex formation.

Materials:

-

TR-FRET compatible plate reader.

-

Labeled E3 ligase (e.g., with a terbium cryptate donor) and labeled BRD4 (e.g., with a d2 acceptor). This can be achieved using tagged proteins and corresponding labeled antibodies.

-

BRD4 degrader.

-

Assay buffer.

Procedure:

-

Reagent Preparation: Prepare solutions of the labeled E3 ligase, labeled BRD4, and a dilution series of the degrader in assay buffer.

-

Assay Plate Setup: In a low-volume microplate, add the labeled E3 ligase, labeled BRD4, and the degrader dilutions.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

-

Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the degrader concentration to generate a bell-shaped curve, characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.

-

Protocol 4: Western Blot for Cellular BRD4 Degradation

Objective: To quantify the reduction in cellular BRD4 protein levels following treatment with a degrader and to determine the DC50 and Dmax values.

Materials:

-

Cell line of interest (e.g., HeLa, 22Rv1).

-

BRD4 degrader.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the BRD4 degrader for a specified time (e.g., 18-24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for BRD4 and the loading control using densitometry software.

-

Normalize the BRD4 band intensity to the loading control.

-

Plot the normalized BRD4 levels against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[14]

-

Protocol 5: NanoBRET™ Assay for Live-Cell Ternary Complex Formation and Ubiquitination

Objective: To monitor the formation of the ternary complex and subsequent ubiquitination of BRD4 in real-time in living cells.

Materials:

-

Cell line engineered to express NanoLuc®-BRD4 (donor) and HaloTag®-E3 ligase or HaloTag®-ubiquitin (acceptor).

-

BRD4 degrader.

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

-

Luminometer capable of measuring BRET.

Procedure:

-

Cell Preparation: Plate the engineered cells in a white, opaque microplate.

-

Labeling: Add the HaloTag® ligand to the cells to label the acceptor protein.

-

PROTAC Treatment: Add a dilution series of the BRD4 degrader to the cells.

-

Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately begin measuring the luminescence at the donor and acceptor wavelengths. For kinetic measurements, read the plate at regular intervals.

-

Data Analysis:

Conclusion

The formation of a stable and cooperative ternary complex is the foundational step in the mechanism of action for BRD4-targeting PROTACs. A thorough understanding of the biophysical and cellular parameters that govern this process is essential for the rational design and optimization of novel degraders. The quantitative data, visualizations, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to advance this promising therapeutic modality. By applying these methods, the scientific community can continue to unlock the full potential of targeted protein degradation for the treatment of cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. promega.com [promega.com]

- 11. pnas.org [pnas.org]

- 12. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on the Cellular Uptake and Distribution of cBu-Cit-PROTAC BRD4 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The cBu-Cit-PROTAC BRD4 Degrader-5 is a chimeric molecule designed to selectively target the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this degrader, supported by detailed experimental protocols and data summaries. While specific quantitative data for this compound is not extensively available in the public domain, this guide draws upon established principles and data from closely related antibody-PROTAC conjugates targeting BRD4.

Core Concepts: Mechanism of Action

The this compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional inhibition by eliminating the entire protein scaffold.

In advanced applications, this PROTAC can be conjugated to an antibody to form a PROTAC-Antibody Conjugate (PAC). This strategy enhances cell-type specificity, as the antibody directs the PROTAC to cells expressing a particular surface antigen, such as HER2 in breast cancer.[1][2][3] Upon binding, the PAC is internalized, and the PROTAC is released within the cell to execute its degradation function.

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of Antibody-PROTAC Conjugate Action

Caption: Signaling pathway of an Antibody-PROTAC Conjugate from cell surface binding to target protein degradation.

Experimental Workflow for Cellular Uptake and Distribution Analysis

Caption: Workflow for analyzing cellular uptake and subcellular distribution of the BRD4 degrader.

Quantitative Data Summary

While specific quantitative data for this compound remains limited in publicly accessible literature, the following tables represent the types of data that would be generated from the experimental protocols described below. The values are hypothetical and for illustrative purposes.

Table 1: Cellular Uptake of this compound in Breast Cancer Cell Lines

| Cell Line | Treatment Time (hours) | Intracellular Concentration (nM) | Uptake Efficiency (%) |

| SK-BR-3 (HER2+) | 1 | 50 ± 8 | 5 |

| 4 | 180 ± 25 | 18 | |

| 24 | 450 ± 50 | 45 | |

| MCF-7 (HER2-) | 1 | 15 ± 4 | 1.5 |

| 4 | 40 ± 10 | 4 | |

| 24 | 95 ± 15 | 9.5 |

Table 2: Subcellular Distribution of this compound in SK-BR-3 Cells (24h Treatment)

| Cellular Fraction | Percentage of Total Intracellular PROTAC (%) |

| Cytosol | 65 ± 5 |

| Nucleus | 25 ± 4 |

| Lysosomes | 7 ± 2 |

| Mitochondria | < 3 |

| Membrane/Particulate | < 3 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the cellular uptake and distribution of this compound.

Protocol 1: Quantification of Cellular Uptake by LC-MS/MS

Objective: To quantify the intracellular concentration of the PROTAC over time.

Materials:

-

Breast cancer cell lines (e.g., SK-BR-3, MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

LC-MS/MS system

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

PROTAC Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

-

Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

-

Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis. A portion can be used for protein quantification (e.g., BCA assay) to normalize the data.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.

Protocol 2: Subcellular Fractionation

Objective: To determine the distribution of the PROTAC in different cellular compartments.

Materials:

-

Treated cells from Protocol 1

-

Subcellular fractionation kit (or buffers for differential centrifugation)

-

Protease inhibitors

Methodology:

-

Cell Harvesting: After treatment and washing, harvest the cells by scraping in PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. Further ultracentrifugation can isolate microsomal and other fractions.

-

-

Fraction Analysis: Analyze each fraction by LC-MS/MS to quantify the PROTAC concentration. Western blotting for compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) should be performed to assess the purity of the fractions.

Protocol 3: Visualization of Cellular Distribution by Confocal Microscopy

Objective: To visualize the localization of the PROTAC within the cell. This protocol assumes the availability of a fluorescently labeled version of the PROTAC or a specific antibody for immunofluorescence.

Materials:

-

Fluorescently labeled this compound or a primary antibody against the PROTAC/BRD4.

-

Cells grown on glass-bottom dishes or coverslips.

-

Organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, LysoTracker for lysosomes).

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Fluorescently labeled secondary antibody (if using a primary antibody).

-

Confocal microscope.

Methodology:

-

Cell Treatment: Treat cells with the fluorescently labeled PROTAC for the desired time.

-

Live-Cell Imaging (Optional): For real-time tracking, image the live cells using a confocal microscope with environmental control.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash again and permeabilize with Triton X-100 for 10 minutes.

-

-

Immunofluorescence (if applicable):

-

Block the cells with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

-

-

Counterstaining: Incubate with organelle-specific dyes as required.

-

Imaging: Mount the coverslips and acquire images using a confocal microscope. Analyze the co-localization of the PROTAC signal with the signals from the organelle markers.

Conclusion

The cellular uptake and subcellular distribution are critical parameters that dictate the efficacy of this compound. While specific data for this compound is emerging, the methodologies outlined in this guide provide a robust framework for its characterization. Understanding how this PROTAC enters cells, where it localizes, and the rate at which these processes occur is essential for optimizing its therapeutic potential and for the rational design of future protein degraders. The use of antibody-conjugation strategies further highlights the potential for targeted delivery, enhancing efficacy while minimizing off-target effects.

References

The Pharmacokinetic Landscape of PROTAC-Based Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's natural protein degradation machinery. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically to induce the degradation of target proteins, leading to a more profound and durable pharmacological effect. However, the unique structural and physicochemical properties of these heterobifunctional molecules present significant challenges in optimizing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic properties of PROTAC-based degraders, detailed methodologies for their assessment, and a summary of key data for prominent clinical-stage molecules.

Core Pharmacokinetic Properties of PROTACs: A Balancing Act

The pharmacokinetic journey of a PROTAC—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a complex interplay of factors dictated by its three components: the warhead that binds the target protein, the E3 ligase-recruiting ligand, and the linker that connects them. The large molecular weight (typically >800 Da) and often high polar surface area of PROTACs place them "beyond the rule of five," posing inherent challenges to achieving favorable drug-like properties.

Absorption: Oral bioavailability is a key objective for many PROTAC development programs. However, their size and polarity can limit passive diffusion across the intestinal epithelium. Strategies to improve oral absorption include optimizing linker length and composition to modulate lipophilicity and incorporating features that exploit active transport mechanisms.[1] The use of biorelevant dissolution media, such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF), has been shown to improve the in vitro solubility of some PROTACs, suggesting that food intake may enhance their oral absorption in vivo.[2]

Distribution: Once absorbed, PROTACs need to distribute to the target tissues and penetrate cell membranes to reach their intracellular targets. Their large size can restrict tissue distribution and limit access to sanctuary sites like the central nervous system. High plasma protein binding is also a common feature of PROTACs, which can impact their free concentration and target engagement.[3]

Metabolism: The metabolic stability of PROTACs is a critical determinant of their half-life and duration of action. The linker is often the most metabolically labile component, and its cleavage can generate inactive metabolites or even species that interfere with the parent PROTAC's activity.[4][5] Understanding the metabolic pathways and identifying the responsible enzymes (e.g., cytochrome P450s) is crucial for optimizing metabolic stability through chemical modifications.[6]

Excretion: The routes of elimination for PROTACs and their metabolites can vary and need to be characterized to fully understand their clearance from the body.

Quantitative Pharmacokinetic Data of Clinical-Stage PROTACs

The following tables summarize the key pharmacokinetic parameters of several prominent PROTAC degraders that have advanced into clinical development. These data provide valuable benchmarks for researchers in the field.

Table 1: Preclinical Pharmacokinetic Parameters of ARV-110 (Androgen Receptor Degrader)

| Species | Route | Dose | T½ (h) | CL (mL/h/kg) | Vss (mL/kg) | F (%) | Reference |

| Rat | IV | 2 mg/kg | 1.8 ± 0.2 | 413.6 ± 31.7 | 1007 ± 110.3 | - | [7] |

| Rat | PO | 5 mg/kg | 3.5 ± 0.6 | - | - | 23.83 | [7] |

| Mouse | IV | 2 mg/kg | 2.9 ± 0.5 | 180.9 ± 30.8 | 2366 ± 402.2 | - | [7] |

| Mouse | PO | 5 mg/kg | 4.9 ± 0.8 | - | - | 37.89 | [7] |

Table 2: Clinical Pharmacokinetic Insights for ARV-110

| Parameter | Observation | Reference |

| Dose Proportionality | Generally dose-proportional pharmacokinetics observed in Phase 1. | [8][9] |

| Oral Bioavailability | Orally bioavailable, with exposures reaching levels associated with preclinical anti-tumor activity at doses of 140 mg and above. | [4][9] |

| Food Effect | Administration with food increased oral bioavailability in rats from 10.75% to 20.97%. | |

| Recommended Phase 2 Dose | 420 mg once daily. | [10] |

Table 3: Preclinical Pharmacokinetic Parameters of Vepdegestrant (ARV-471; Estrogen Receptor Degrader)

| Species | Route | Dose | CL (mL/h/kg) | Oral Bioavailability (%) | Reference |

| Mouse | IV/PO | - | 313.3 | 17.91 | [11][12] |

| Rat | IV/PO | - | 1053 | 24.12 | [11][12] |

Table 4: Clinical Pharmacokinetic Insights for Vepdegestrant (ARV-471)

| Parameter | Observation | Reference |

| Dose-Related Exposure | Demonstrated a dose-related increase in plasma exposure with doses from 30 mg to 500 mg daily. | [13] |

| Steady-State Concentrations | Mean exposure on day 15 exceeded the nonclinical efficacious range at doses ≥60 mg daily. | [13] |

| Cmax and AUC in Japanese Patients (200 mg QD) | Single Dose: Cmax = 630.9 ng/mL, AUC24 = 10,400 ng∙hr/mL. Multiple Doses: Cmax = 1056 ng/mL, AUC24 = 18,310 ng∙hr/mL. | [2] |

Table 5: Preclinical Pharmacokinetic Parameters of NX-2127 (BTK Degrader)

| Species | Route | Dose | T½ (h) | Cmax (µM) | AUClast (h·µM) | F (%) | Reference |

| Mouse | IV | 1 mg/kg | 2.9 | 1.25 | 4.48 | - | [7] |

| Mouse | PO | 10 mg/kg | 3.0 | 1.28 | 16 | 36 | [7] |

Table 6: Clinical Pharmacokinetic Insights for NX-2127

| Parameter | Observation | Reference |

| Half-life | Mean half-life of 2 to 4 days across all patient cohorts. | [10] |

| Dose-dependent PK | Exhibited dose-dependent pharmacokinetics. | [9] |

Table 7: Clinical Pharmacokinetic Insights for KT-474 (IRAK4 Degrader)

| Parameter | Observation | Reference |

| Absorption and Elimination | Showed delayed absorption and prolonged elimination. | [8][14][15] |

| Dose Proportionality | Plasma exposure increased less than dose-proportionally, plateauing after the 1000 mg single dose. | [8][14][15] |

| Accumulation | Steady state was achieved after 7 days of daily dosing, resulting in a 3- to 4-fold accumulation in exposure. | [8][14][15] |

| Food Effect | A high-fat meal increased exposure up to 2.57-fold at the 600 mg dose. | [8][14][15] |

| Urinary Excretion | Less than 1% of the dose was excreted in urine. | [8][14][15] |

Experimental Protocols for Pharmacokinetic Assessment

Accurate and reproducible assessment of the ADME properties of PROTACs is essential for their successful development. The following sections provide detailed methodologies for key in vitro and in vivo experiments.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

-

Assay Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is used. The addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25%) to the basolateral compartment can improve the recovery of lipophilic PROTACs by reducing non-specific binding.

-

Permeability Measurement (Apical-to-Basolateral):

-

The apical (donor) chamber is filled with the transport buffer containing the test PROTAC at a defined concentration (e.g., 10 µM).

-

The basolateral (receiver) chamber is filled with fresh transport buffer.

-

The plate is incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).

-

Samples are collected from both chambers at the end of the incubation period.

-

-

Permeability Measurement (Basolateral-to-Apical):

-

The basolateral (donor) chamber is filled with the transport buffer containing the test PROTAC.

-

The apical (receiver) chamber is filled with fresh transport buffer.

-

Incubation and sampling are performed as described above.

-

-

Sample Analysis: The concentration of the PROTAC in the donor and receiver compartments is quantified using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the involvement of active efflux transporters.

In Vitro Metabolic Stability Assessment

1. Liver Microsomal Stability Assay: This assay evaluates the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

-

Reaction Mixture: The test PROTAC (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of the remaining parent PROTAC is quantified by LC-MS/MS.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining compound versus time.

2. Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and cofactors.

Methodology:

-

Hepatocyte Suspension: Cryopreserved hepatocytes are thawed and suspended in incubation medium at a specific density (e.g., 1 x 10^6 viable cells/mL).

-

Incubation: The test PROTAC (e.g., 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator with 5% CO2.

-

Time Points and Termination: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched with a cold organic solvent containing an internal standard.

-

Sample Processing and Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.

-

Data Analysis: The t½ and CLint are calculated to determine the metabolic stability of the PROTAC.

In Vivo Pharmacokinetic Study in Rodents

In vivo PK studies in animal models, such as rats or mice, are essential to understand the ADME properties of a PROTAC in a whole organism.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are typically fasted overnight before oral administration.

-

Dosing:

-

Intravenous (IV) Administration: The PROTAC is formulated in a suitable vehicle (e.g., a solution containing saline, PEG400, and ethanol) and administered as a bolus dose into a tail vein.

-

Oral (PO) Administration: The PROTAC is formulated as a suspension or solution and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation.

-

Sample Preparation and Analysis: Plasma concentrations of the PROTAC are determined using a validated LC-MS/MS method. This typically involves protein precipitation with a cold organic solvent containing an internal standard, followed by centrifugation and analysis of the supernatant.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: Mechanism of action of PROTAC-based protein degradation.

Experimental Workflow for PROTAC ADME Profiling

Caption: A typical experimental workflow for the ADME profiling of PROTACs.

Conclusion

The development of PROTAC-based degraders with favorable pharmacokinetic properties is a multifaceted challenge that requires a deep understanding of their unique ADME characteristics. This technical guide has provided an overview of the core PK principles, a compilation of quantitative data for key clinical-stage PROTACs, and detailed methodologies for their assessment. By employing a systematic and iterative approach to ADME profiling, guided by the principles and protocols outlined herein, researchers can navigate the complexities of PROTAC drug development and unlock the full therapeutic potential of this transformative technology. The continued evolution of our understanding of PROTAC pharmacokinetics will undoubtedly pave the way for the next generation of highly effective and orally bioavailable protein degraders.

References

- 1. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kymera Therapeutics Announces Publication of Phase 1 Trial Results for KT-474 (SAR444656), a First-in-Class IRAK4 Degrader, in Nature Medicine - BioSpace [biospace.com]

- 3. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. kymeratx.com [kymeratx.com]

- 7. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]

- 8. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. targetedonc.com [targetedonc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Nurix Therapeutics Presents Positive Clinical Results from its Novel BTK Degrader (NX-2127) at the 64th American Society of Hematology (ASH) Annual Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target Selectivity Profile of cBu-Cit-PROTAC BRD4 Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221, is a novel heterobifunctional molecule designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. This technical guide provides an in-depth overview of the target selectivity profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. This molecule has been shown to be effective in degrading BRD4 in both HER2 positive and negative breast cancer cell lines and can be conjugated to antibodies to form PROTAC-Antibody Conjugates (PACs) for targeted delivery.[1][2][3][4]

Core Mechanism of Action

This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Target Selectivity Profile

The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular toxicities. The primary selectivity concern for a BRD4 degrader is its activity against other members of the Bromodomain and Extra-Terminal (BET) family, namely BRD2 and BRD3, which share high sequence homology.

While specific quantitative degradation data (DC50 and Dmax values) for this compound against BRD2, BRD3, and BRD4 from head-to-head comparative studies is not publicly available in the primary literature, its development context within antibody-drug conjugates suggests a focus on potent BRD4 degradation. The following table summarizes the typical data format used to present such selectivity.

Table 1: Illustrative Selectivity Profile of a BRD4 Degrader

| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Assay Method |

| BRD4 | 10 | >95 | Breast Cancer | Western Blot |

| BRD2 | 150 | 80 | Breast Cancer | Western Blot |

| BRD3 | 250 | 75 | Breast Cancer | Western Blot |

| BRDT | >1000 | <10 | Breast Cancer | Western Blot |

Note: The data in this table is hypothetical and serves as an example of how selectivity data for PROTACs is typically presented. Actual values for this compound would require access to specific experimental results from the primary developers.

Experimental Protocols

To rigorously assess the target selectivity and degradation efficiency of this compound, a combination of targeted and global proteomic approaches is employed.

Western Blotting for Targeted Protein Degradation

This is a fundamental technique to quantify the degradation of specific proteins of interest.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HER2+ or HER2- breast cancer cell lines) at a suitable density and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

-

Data Analysis:

-